molecular formula C11H20N4O6 B1202533 D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]-

D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]-

Cat. No.: B1202533
M. Wt: 304.3 g/mol
InChI Key: LMKYZBGVKHTLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is a chemical compound derived from the amino acids glutamic acid and arginine. It is classified as an opine, a group of compounds produced by the interaction of certain bacteria with plants. D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is specifically associated with the bacterium Agrobacterium tumefaciens, which causes crown gall disease in plants. This compound is used by the bacterium as a source of carbon and nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is synthesized through the enzymatic reaction of glutamic acid and arginine. The enzyme nopaline synthase catalyzes this reaction, resulting in the formation of nopaline. The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity .

Industrial Production Methods

Industrial production of nopaline is not common due to its specific biological origin. it can be produced in laboratory settings using genetically modified Agrobacterium tumefaciens strains that carry the nopaline synthase gene. The bacteria are cultured under controlled conditions to produce nopaline, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions

D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nopaline can produce nopaline derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the nopaline molecule .

Scientific Research Applications

D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- has several scientific research applications, including:

Mechanism of Action

D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- exerts its effects through its interaction with specific enzymes and receptors in Agrobacterium tumefaciens. The enzyme nopaline synthase catalyzes the formation of nopaline, which is then used by the bacterium as a nutrient source. The molecular targets and pathways involved include the opine catabolism pathway, which allows the bacterium to metabolize nopaline for growth and survival .

Comparison with Similar Compounds

D-Glutamic acid,N-[(1S)-4-[(aminoiminomethyl)amino]-1-carboxybutyl]- is similar to other opines, such as octopine and agropine. These compounds are also produced by the interaction of Agrobacterium tumefaciens with plants and serve as nutrient sources for the bacterium. nopaline is unique in its specific enzymatic synthesis from glutamic acid and arginine, whereas octopine and agropine are derived from different amino acids and keto acids .

List of Similar Compounds

Properties

IUPAC Name

2-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKYZBGVKHTLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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